2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole moiety linked to a naphthalene-1,4-dione core, with an additional 4-chlorophenylamino group. The combination of these functional groups imparts distinct chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or rhodium complexes, and may involve high temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as solvent choice and temperature control, is crucial for maximizing yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene-1,4-dione core to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions and enzymes, potentially inhibiting their activity. The naphthalene-1,4-dione core can undergo redox reactions, influencing cellular redox states and signaling pathways. The 4-chlorophenylamino group may contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzotriazol-1-yl)acetone: A related compound used in heterocyclic chemistry and as a building block for synthesizing various derivatives.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another similar compound with applications in medicinal chemistry and materials science.
Uniqueness
2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C22H13ClN4O2 |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-3-(4-chloroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C22H13ClN4O2/c23-13-9-11-14(12-10-13)24-19-20(27-18-8-4-3-7-17(18)25-26-27)22(29)16-6-2-1-5-15(16)21(19)28/h1-12,24H |
InChI Key |
LORBMDQOBUYYLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.